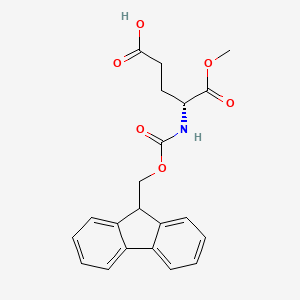

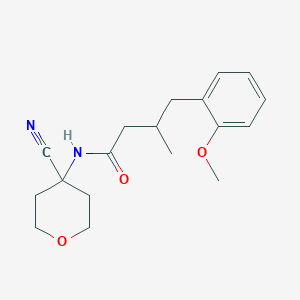

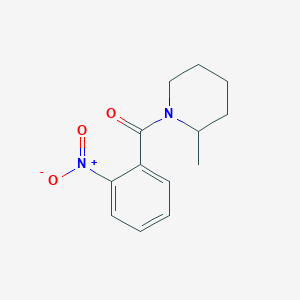

![molecular formula C23H19F3N4O B2864947 N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 1023845-99-9](/img/structure/B2864947.png)

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide are of great interest due to their diverse pharmacological properties . They are often synthesized by combining tryptamine, a biogenic amine, with other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound. A common method for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-Alkylation processes are foundational in the synthesis of various nitrogen-containing heterocycles, including anilines and carboxamides. The N-alkylation of aniline, carboxamides, and heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen can be achieved with alkyl halides in acetonitrile, utilizing cesium fluoride–celite as a solid base. This method efficiently produces N-alkylated products, including pyrrole, indole, and others, highlighting a versatile approach for chemical modifications and syntheses relevant to compounds like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide (Hayat et al., 2001).

Anticancer Activity

Research involving carboxamide derivatives, such as DFT conformational analysis, wavefunction-based reactivity analysis, docking, and MD simulations, suggests potential antitumor activities. By examining the electronic structure and chemical characteristics of related compounds, insights into bioactivity and interactions with cancer-related proteins can be obtained. This approach aids in understanding the anticancer potential of complex molecules, including this compound derivatives (Al-Otaibi et al., 2022).

Imaging Cancer Tyrosine Kinase

The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging represents a significant area of research. N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, as an example, has been developed for imaging cancer tyrosine kinase. Such innovations offer a pathway to non-invasively study cancer biology and evaluate the efficacy of targeted therapies (Wang et al., 2005).

Antiallergic Agents

The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of novel antiallergic compounds. Through the synthesis and evaluation of a series of these compounds, researchers have identified specific derivatives that exhibit significant antiallergic potency, showcasing the therapeutic potential of such chemical frameworks (Menciu et al., 1999).

Wirkmechanismus

While the mechanism of action for the specific compound you’re interested in is not available, similar compounds often have anti-inflammatory effects. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGIWYVPGOVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)